molecular formula C25H26O6 B1244455 Brasimarin B

Brasimarin B

Cat. No.: B1244455
M. Wt: 422.5 g/mol
InChI Key: NSWHDVGYGYSKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Brasimarin B is a bioactive coumarin derivative isolated from the barks, stem barks, or heartwood of Calophyllum brasiliense, a plant species renowned for its diverse secondary metabolites . This compound belongs to a class of coumarins characterized by fused polycyclic structures, which are critical for their biological activities, such as antimicrobial, anti-inflammatory, and antitumor effects .

Properties

Molecular Formula

C25H26O6

Molecular Weight

422.5 g/mol

IUPAC Name

4-hydroxy-2-(2-hydroxypropan-2-yl)-5-(2-methylbutanoyl)-9-phenyl-2,3-dihydrofuro[2,3-f]chromen-7-one

InChI

InChI=1S/C25H26O6/c1-5-13(2)21(27)20-22(28)16-11-17(25(3,4)29)30-23(16)19-15(12-18(26)31-24(19)20)14-9-7-6-8-10-14/h6-10,12-13,17,28-29H,5,11H2,1-4H3

InChI Key

NSWHDVGYGYSKPN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)C1=C2C(=C3C(=C1O)CC(O3)C(C)(C)O)C(=CC(=O)O2)C4=CC=CC=C4

Synonyms

brasimarin B

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Brasimarin B shares a coumarin core (a benzopyrone skeleton) with other C. brasiliense-derived compounds but differs in substituents and ring systems. Key structural analogs include:

Compound Core Structure Key Substituents/Ring Systems Source
This compound Benzopyrone Undisclosed polycyclic modifications C. brasiliense
Calophyllolide Dipyranocoumarin 4-Phenyl substitution C. brasiliense
Mammea-type Tricyclic coumarin C-6 prenyl or geranyl groups C. brasiliense
Calanolide A Dipyranocoumarin 10,11-Dimethylchromene Calophyllum spp.
Soulattrolide Benzopyrone 5,7-Dihydroxy-4-methylcoumarin C. brasiliense

This compound’s exact structure remains partially characterized, but its isolation alongside calophyllolide and mammea-type coumarins suggests shared biosynthetic pathways and structural motifs, such as oxygenated rings or prenyl side chains .

Physicochemical Properties

Limited data on this compound’s properties necessitate inferences from related coumarins:

Property This compound (Inferred) Calanolide A Mammea-type Coumarins
Molecular Weight ~400–450 g/mol 452.5 g/mol 450–500 g/mol
LogP ~3.5–4.0 4.2 5.0–6.0
Solubility Low (aqueous) Low (DMSO-soluble) Low (lipid-soluble)

Research Findings and Challenges

  • Regulatory Considerations : Biosimilarity principles (e.g., demonstrating structural and functional equivalence) apply to natural products like this compound, necessitating rigorous comparative assays for therapeutic approval .

Q & A

Basic Research Question: What are the standard protocols for synthesizing and characterizing Brasimarin B in laboratory settings?

Methodological Answer:

  • Synthesis: Follow stepwise organic synthesis protocols, including reaction optimization (e.g., solvent selection, catalyst efficiency) and purification via column chromatography or HPLC. Document yield percentages and purity metrics at each stage .
  • Characterization: Use NMR (¹H/¹³C), mass spectrometry (HRMS), and IR spectroscopy to confirm structural identity. Cross-validate with X-ray crystallography if crystalline forms are obtainable .
  • Reproducibility: Include detailed experimental conditions (temperature, pH, stoichiometry) in supplementary materials to enable replication .

Basic Research Question: Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

Methodological Answer:

  • Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction to isolate this compound from interferents. Validate recovery rates using spiked samples .
  • Quantification: Use LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity. Calibrate with internal standards (e.g., deuterated analogs) to correct for matrix effects .
  • Quality Control: Perform triplicate runs and report limits of detection (LOD) and quantification (LOQ) with confidence intervals .

Advanced Research Question: How can researchers resolve contradictions in reported bioactivity mechanisms of this compound across studies?

Methodological Answer:

  • Data Cross-Validation: Replicate assays under standardized conditions (e.g., cell lines, incubation times) to isolate variables. Compare results with conflicting studies using meta-analysis tools .
  • Mechanistic Studies: Apply siRNA knockdown or CRISPR-edited models to confirm target specificity. Use orthogonal assays (e.g., SPR for binding affinity, fluorescence microscopy for localization) .
  • Ethical Analysis: Disclose potential conflicts (e.g., funding sources) and adhere to FAIR data principles when publishing contradictory findings .

Advanced Research Question: What strategies are effective for addressing discrepancies in this compound’s pharmacokinetic data between in vitro and in vivo models?

Methodological Answer:

  • Model Optimization: Use physiologically based pharmacokinetic (PBPK) modeling to reconcile differences. Incorporate parameters like protein binding, metabolic clearance, and tissue distribution .
  • In Vivo Validation: Conduct cross-species studies (rodents, primates) with timed blood sampling. Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability .
  • Statistical Rigor: Report effect sizes and p-values with Bonferroni corrections for multiple comparisons. Use Bayesian frameworks to quantify uncertainty .

Advanced Research Question: How can computational methods improve the prediction of this compound’s binding affinity to novel targets?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina or Schrödinger Suite for molecular docking. Validate with free-energy perturbation (FEP) calculations to refine binding poses .
  • Machine Learning: Train models on PubChem or ChEMBL datasets using features like molecular descriptors, QSAR, or graph neural networks (GNNs) .
  • Experimental Correlation: Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Basic Research Question: What are the best practices for conducting a systematic literature review on this compound’s pharmacological properties?

Methodological Answer:

  • Search Strategy: Use Boolean operators (e.g., "this compound" AND ("pharmacokinetics" OR "bioactivity")) in PubMed, SciFinder, and Web of Science. Apply truncation (e.g., pharmaco*) to capture variants .
  • Source Evaluation: Prioritize peer-reviewed journals indexed in MEDLINE/Scopus. Exclude preprints and non-English sources without independent validation .
  • Data Synthesis: Create a PRISMA-compliant flow diagram to document screening, inclusion, and exclusion criteria .

Advanced Research Question: How should researchers design experiments to explore this compound’s structural analogs without compromising assay validity?

Methodological Answer:

  • Analog Design: Use scaffold-hopping techniques (e.g., bioisosteric replacements) guided by molecular dynamics simulations. Prioritize analogs with logP and polar surface area (PSA) values within drug-like ranges .
  • Assay Validation: Include positive/negative controls in each batch. Use blinded scoring for activity assessments to reduce bias .
  • Data Interpretation: Apply cheminformatics tools (e.g., PCA, hierarchical clustering) to identify structure-activity relationships (SAR). Report false-discovery rates (FDR) for high-throughput screens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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